(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone
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Description
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C18H16F2N6O and its molecular weight is 370.364. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone” contains an imidazole ring. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biological Activity
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone is a complex organic molecule that incorporates multiple heterocyclic structures, including imidazole, pyridazine, and piperazine. These structural features suggest a range of potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Structural Overview
The molecular formula of the compound is C20H22N6O3, with a molecular weight of 394.4 g/mol. The presence of difluorophenyl and piperazine moieties enhances its pharmacological profile. The intricate arrangement of functional groups facilitates various interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H22N6O3 |
Molecular Weight | 394.4 g/mol |
Key Structural Features | Imidazole, Pyridazine, Piperazine |
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Compounds containing imidazole and pyridazine rings are known to modulate enzyme activity through competitive inhibition or allosteric modulation. The piperazine ring enhances the binding affinity for biological targets, potentially increasing selectivity and potency.
Antimicrobial Activity
Research has indicated that derivatives of imidazole and pyridazine possess significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structural features exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Imidazole-containing compounds have been extensively studied for their anticancer properties. They may exert their effects by inhibiting specific kinases involved in cancer cell proliferation. For example, related compounds have shown inhibitory effects on the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors .
Anti-inflammatory Effects
The anti-inflammatory activities of imidazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, providing therapeutic benefits in inflammatory diseases .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Antimicrobial Study : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial efficacy using the cylinder wells diffusion method. Some compounds showed significant inhibition against S. aureus and E. coli, indicating the potential of imidazole derivatives as antimicrobial agents .
- Anticancer Activity : A study published in Pharmaceuticals highlighted that certain pyridazinyl-piperazine derivatives exhibited potent anticancer activity by targeting specific kinases involved in tumor growth . The mechanism involved competitive inhibition at the active sites of these kinases.
- Inflammation Modulation : Research has shown that imidazole derivatives can downregulate pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The relationship between the structure of the compound and its biological activity can be analyzed through SAR studies. Variations in substituents on the imidazole or pyridazine rings can significantly influence the efficacy and selectivity of the compound.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Imatinib | Imidazole + Piperazine | Anticancer (Tyrosine Kinase Inhibitor) |
2-Methylpyridine | Pyridine Ring | Antimicrobial |
Furanocoumarins | Furan Ring | Antioxidant |
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N6O/c19-13-1-2-14(15(20)11-13)18(27)25-9-7-24(8-10-25)16-3-4-17(23-22-16)26-6-5-21-12-26/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQOJKGVQGDUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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